Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester
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Overview
Description
Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester is a complex organic compound with a unique structure that includes a thiazolidinyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester typically involves multiple steps. One common method includes the reaction of 2-methylphenyl isothiocyanate with 4-methylphenyl hydrazine to form an intermediate, which is then reacted with carbon disulfide and a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, (2-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Properties
CAS No. |
142979-67-7 |
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Molecular Formula |
C18H16N2OS4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl] N-(2-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C18H16N2OS4/c1-11-7-9-13(10-8-11)20-15(21)16(25-18(20)23)24-17(22)19-14-6-4-3-5-12(14)2/h3-10,16H,1-2H3,(H,19,22) |
InChI Key |
AWAVTEWTRUJXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=S)SC(=S)NC3=CC=CC=C3C |
Origin of Product |
United States |
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